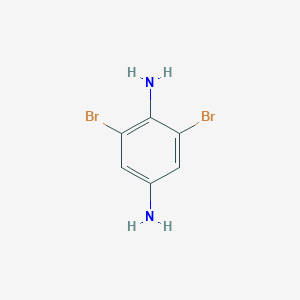

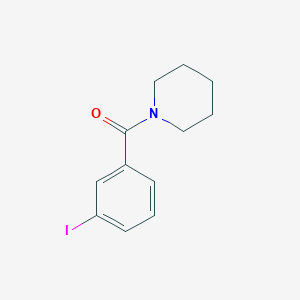

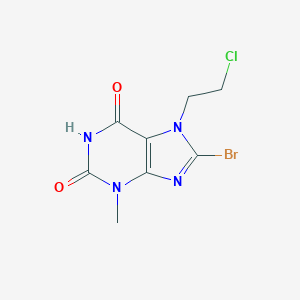

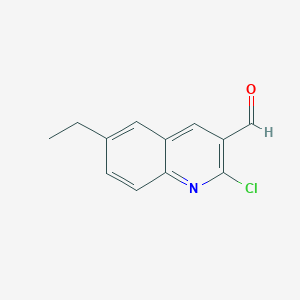

8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BCD, is a purine derivative that has been synthesized for its potential use as an anticancer agent. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.

Aplicaciones Científicas De Investigación

Unusual Reactions and Synthesis

One of the notable aspects of research involving 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives is their participation in unusual chemical reactions. For instance, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) led to unexpected products. Instead of the anticipated 8-tris(hydroxymethyl)methylamino derivatives, researchers obtained 8-dimethylamino-substituted derivatives. This outcome underscores the complex behavior of these compounds under specific conditions, highlighting the potential for discovering new chemical transformations (Khaliullin & Shabalina, 2020).

Protective Group Strategies in Chemical Synthesis

Protective groups play a crucial role in the synthesis of complex molecules by preventing unwanted reactions at sensitive functional groups. The use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been documented. This approach allows for the synthesis of compounds that are otherwise challenging to obtain due to the sensitivity of their functional groups. The methodology involves several steps, including the introduction of a thietanyl protecting group, followed by alkylation and oxidation processes to yield the desired compounds. Such strategies are instrumental in expanding the toolkit for purine derivative synthesis, offering new pathways for the development of pharmaceuticals and research chemicals (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

Another significant application of 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives is in the study of molecular structures and interactions. For example, the crystal structures of 8-bromoguanosine-2H2O and 8-bromoadenosine were determined to exist in the syn conformation. Such studies are vital for understanding the molecular basis of nucleoside function and interaction, particularly in nucleic acids. They provide insights into how substitutions at specific positions, such as the 8-position with a bromine atom, can influence the overall conformation and potentially the biological activity of nucleoside and nucleotide derivatives (Tavale & Sobell, 1970).

Propiedades

IUPAC Name |

8-bromo-7-(2-chloroethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN4O2/c1-13-5-4(6(15)12-8(13)16)14(3-2-10)7(9)11-5/h2-3H2,1H3,(H,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVNYZWBMCOPOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356943 |

Source

|

| Record name | 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

CAS RN |

115415-41-3 |

Source

|

| Record name | 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)